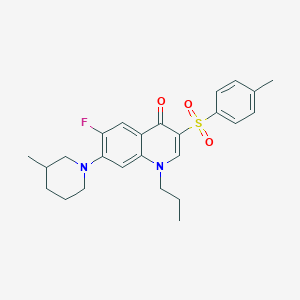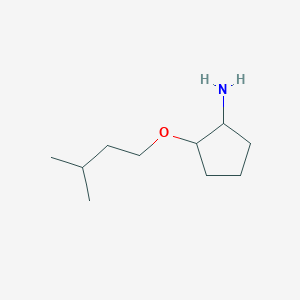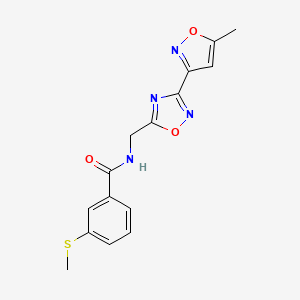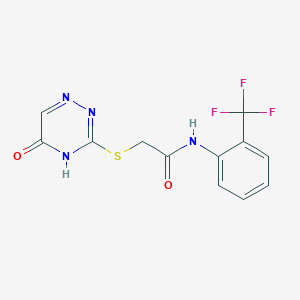
6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-3-tosylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-3-tosylquinolin-4(1H)-one, also known as JNJ-47965567, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of quinolinones and has been synthesized using a variety of methods.
科学的研究の応用
Antibacterial Applications
Research indicates that fluoroquinolones, a class to which the compound closely relates, are vital in developing new antibacterial agents. For instance, studies on novel fluoroquinolones have demonstrated potent antibacterial activities against a broad spectrum of Gram-positive and Gram-negative bacteria. Compounds such as temafloxacin hydrochloride show significant potential as broad-spectrum antimicrobial agents, highlighting the importance of structural modifications in enhancing antibacterial efficacy (Chu et al., 1991; Senthilkumar et al., 2009).
Synthesis and Chemical Properties
The synthesis and structural analysis of fluoroquinolones and related compounds are crucial for understanding their biological activities and potential applications. Studies on the synthesis of fluorinated heterocycles, including diverse synthetic routes and mechanistic insights, contribute to the development of novel compounds with enhanced biological activities. Such research offers a foundation for developing new drugs with improved pharmacokinetic and pharmacodynamic properties (Wu et al., 2017).
Photostability and Biological Activity
The photostability of fluoroquinolones, especially those with modifications at specific positions, is a critical aspect of their biological activity and therapeutic efficacy. Studies have shown that certain substitutions can significantly impact a compound's stability under UV irradiation, which in turn affects its antibacterial activity and cytotoxicity. This research area underscores the importance of structural modifications in optimizing the clinical utility of fluoroquinolones (Matsumoto et al., 1992).
特性
IUPAC Name |
6-fluoro-3-(4-methylphenyl)sulfonyl-7-(3-methylpiperidin-1-yl)-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-4-11-27-16-24(32(30,31)19-9-7-17(2)8-10-19)25(29)20-13-21(26)23(14-22(20)27)28-12-5-6-18(3)15-28/h7-10,13-14,16,18H,4-6,11-12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKRSOWHSKOQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-3-tosylquinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2883437.png)
![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2883438.png)
![4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2883440.png)




![1-{1-[(5-Bromothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2883447.png)

![4-({[(Propan-2-yl)carbamoyl]amino}methyl)benzoic acid](/img/structure/B2883449.png)
![2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2883453.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2883454.png)
![3-allyl-2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2883456.png)